molecular formula C17H16N2O4 B11179455 N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11179455
M. Wt: 312.32 g/mol
InChI Key: GUOKYMGFPUHLAB-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group and three methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-cyanophenylamine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcoholic solvent.

Major Products

    Oxidation: Formation of 3,4,5-trihydroxybenzamide.

    Reduction: Formation of N-(4-aminophenyl)-3,4,5-trimethoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Synthetic Route Overview

StepReagentsConditions
14-cyanophenylamine + 3,4,5-trimethoxybenzoyl chlorideDichloromethane or chloroform; Room temperature
2Triethylamine (base)Neutralization of HCl

Biological Applications

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide has been investigated for various biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit cell growth effectively at specific concentrations. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : Approximately 15 µM for MCF-7 after 48 hours of treatment.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Enzyme Inhibition

This compound has potential as an enzyme inhibitor. Its structural features suggest it may interact with enzymes involved in cancer proliferation pathways.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Anticancer Activity (2023) : Evaluated cytotoxic effects on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
  • Anti-inflammatory Model Study (2025) : Investigated anti-inflammatory properties using LPS-stimulated macrophages. Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. The combination of the cyanophenyl and trimethoxybenzamide moieties provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and materials science.

Biological Activity

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H17N1O4
  • Molecular Weight : 312.32 g/mol
  • Structure : The compound features a benzamide backbone with a 4-cyanophenyl group and three methoxy substituents at positions 3, 4, and 5. This unique arrangement contributes to its biological activity by enhancing its solubility and reactivity with biological targets.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell growth and induce apoptosis.

Key Findings:

  • Cell Lines Tested : The compound has shown effective inhibition against cell lines such as HepG2 (liver cancer) and A549 (lung cancer).
  • IC50 Values :
    • For HepG2 cells, IC50 values were reported at approximately 0.65 μM, indicating potent cytotoxicity .
    • In comparative studies, this compound demonstrated better activity than standard reference compounds like SAHA and CA-4 .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Polymerization Inhibition : The compound inhibits tubulin assembly into microtubules, which is crucial for cell division. In assays, it exhibited a percentage inhibition value of 66.39% compared to untreated controls .
  • Cell Cycle Arrest : Analysis revealed that treatment with the compound resulted in G2/M phase arrest in the cell cycle. This was evidenced by an increase in the percentage of cells in the G2/M phase from 7.28% (control) to 39.09% upon treatment .
  • Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways. Studies showed an increase in activated caspase-3/7 levels and a significant reduction in mitochondrial membrane potential (ΔΨ), indicating that apoptosis may occur via mitochondrial dysfunction .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
N-(4-methoxyphenyl)-3,4-dimethoxybenzamideContains methoxy groups but lacks the cyanophenyl groupLess polar than this compound
N-(2-cyanophenyl)-3-methoxybenzamideSubstituted with a cyanophenyl group at position 2Different positioning alters reactivity
N-(phenyl)-3,4,5-trimethoxybenzamideLacks any cyano substituentMore hydrophobic due to absence of cyano group

The presence of the cyano group in this compound enhances its polarity and may influence its solubility and interaction with biological targets compared to similar compounds .

Case Studies

Several studies have documented the effects of this compound on cancer cells:

  • Study on HepG2 Cells : Treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry confirmed significant increases in apoptotic cells after treatment .
  • Study on A549 Cells : Similar trends were observed where the compound effectively reduced cell viability compared to untreated controls .

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H16N2O4/c1-21-14-8-12(9-15(22-2)16(14)23-3)17(20)19-13-6-4-11(10-18)5-7-13/h4-9H,1-3H3,(H,19,20)

InChI Key

GUOKYMGFPUHLAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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